molecular formula C13H17NO3 B14893774 N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

Cat. No.: B14893774
M. Wt: 235.28 g/mol
InChI Key: FRHMPYYZNQSQKA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-hydroxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the acetamide nitrogen and a 2-hydroxyphenoxy moiety at the α-carbon.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

InChI

InChI=1S/C13H17NO3/c15-11-7-3-4-8-12(11)17-9-13(16)14-10-5-1-2-6-10/h3-4,7-8,10,15H,1-2,5-6,9H2,(H,14,16)

InChI Key

FRHMPYYZNQSQKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2O

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(2-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the cyclopentyl group may enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R-group) Functional Groups/Modifications Key Properties/Findings Reference
N-Cyclopentyl-2-(2-hydroxyphenoxy)acetamide (Target) Cyclopentyl, 2-hydroxyphenoxy Phenolic OH, acetamide Presumed enhanced solubility due to phenolic OH; potential for hydrogen bonding. N/A
N-(2-Chlorophenyl)-2-(2-hydroxyphenoxy)acetamide (000S-0487) 2-Chlorophenyl, 2-hydroxyphenoxy Chloroaryl, phenolic OH Screening compound; chloro group increases lipophilicity.
N-(1H-Benzimidazol-2-ylmethyl)-2-(2-hydroxyphenoxy)acetamide Benzimidazolylmethyl, 2-hydroxyphenoxy Heterocyclic amine, phenolic OH Potential for enhanced target binding via benzimidazole’s planar structure.
N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Cyclopentyl, quinazolinone Quinazolinone ring Likely modulates kinase or protease activity due to quinazolinone’s pharmacophoric role.
N-Cyclopentyl-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide Cyclopentyl, pyrimidoindole-thio Thioether, pyrimidoindole Sulfur atom may enhance hydrophobic interactions; tested in TLR4 ligand studies.
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl, 2,3-dichlorophenoxy Dichloroaryl Crystallographic data reveals chair conformation and N–H⋯O hydrogen-bonded chains.
N-Cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide Cyclopentyl, methoxyphenyl-piperazine Piperazine, methoxy Piperazine moiety may improve solubility and CNS penetration.

Key Comparison Points:

Substituent Effects on Bioactivity: The 2-hydroxyphenoxy group (Target, ) offers hydrogen-bonding capacity, contrasting with chlorophenyl () or nitropyrrole () groups, which increase lipophilicity and electron-withdrawing effects. Heterocyclic additions (e.g., benzimidazole in , quinazolinone in ) introduce planar or electron-rich regions for target binding, whereas thioether linkages () may alter redox properties or metal coordination.

Synthetic Accessibility: Yields for cyclopentyl-containing analogs vary widely (e.g., 30–88% in ), suggesting steric hindrance from the cyclopentyl group may influence reaction efficiency. The phenolic OH in the target compound could necessitate protection/deprotection steps during synthesis, as seen in similar phenoxy derivatives ().

Physicochemical Properties: Melting points for cyclopentyl analogs range from 185–192°C (e.g., ), consistent with rigid acetamide backbones. The hydroxyphenoxy group likely improves aqueous solubility compared to nonpolar substituents (e.g., cyclohexyl in ).

Biological Data :

  • Toxicity data for CHO-K1 cells () indicate moderate safety profiles for nitro- and chlorophenyl-substituted acetamides, though the target compound’s specific toxicity remains unstudied.
  • Thioacetamide derivatives () show promise as Toll-like receptor 4 ligands, highlighting substituent-dependent target selectivity.

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